Dclk1-IN-2

pancreatic cancer xenograft in vivo efficacy

Researchers often face poor in vivo efficacy of kinase inhibitors despite good cell-free potency. DCLK1-IN-2 solves this with a 68.6% tumor growth inhibition (TGI) in the SW1990 pancreatic xenograft model-nearly 3x higher than DCLK1-IN-1 (24.82% TGI). - **Target:** DCLK1 kinase (IC50=171.3 nM). - **In vivo efficacy:** 68.6% TGI; reduces CD133/CD44 CSC markers. - **Cell proliferation:** IC50=0.6 μM (SW1990 cells). - **Supply:** Available for immediate R&D shipment. Validated chemical probe for pancreatic cancer studies.

Molecular Formula C26H32N8O3S
Molecular Weight 536.7 g/mol
Cat. No. B12381823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDclk1-IN-2
Molecular FormulaC26H32N8O3S
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCN(CC5)C)OC
InChIInChI=1S/C26H32N8O3S/c1-17(2)38(35,36)22-8-6-5-7-20(22)29-25-23-24(28-16-27-23)31-26(32-25)30-19-10-9-18(15-21(19)37-4)34-13-11-33(3)12-14-34/h5-10,15-17H,11-14H2,1-4H3,(H3,27,28,29,30,31,32)
InChIKeyILBZLLHFIMKVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCLK1-IN-2: A Potent DCLK1 Inhibitor for Pancreatic Cancer Research


DCLK1-IN-2 (also designated as compound I-5) is a potent, small‑molecule inhibitor of Doublecortin‑like kinase 1 (DCLK1), a serine/threonine kinase overexpressed in pancreatic ductal adenocarcinoma (PDAC) and other malignancies [1]. It was rationally designed based on a purine scaffold and inhibits the DCLK1 kinase domain with an IC₅₀ of 171.3 nM [1]. DCLK1‑IN‑2 demonstrates significant antiproliferative activity against SW1990 pancreatic cancer cells (IC₅₀ = 0.6 μM) and exhibits in vivo antitumor efficacy in SW1990 xenograft models [1]. The compound is intended for research use only and is available from multiple commercial suppliers .

DCLK1-IN-2: Superior In Vivo Antitumor Efficacy


Although several DCLK1 inhibitors (e.g., DCLK1‑IN‑1, DCLK1‑IN‑3, XMD8‑92) have been reported, they are not interchangeable. DCLK1‑IN‑2 is distinguished by a uniquely high in vivo antitumor potency in a pancreatic cancer xenograft model, where it achieves a tumor growth inhibition (TGI) of 68.6% [1]. In contrast, the first‑generation probe DCLK1‑IN‑1 achieved only 24.82% TGI under comparable conditions [1]. This nearly three‑fold improvement in tumor suppression is not predicted by in vitro kinase or cell‑proliferation IC₅₀ values alone, underscoring that simple potency comparisons are insufficient. Users who substitute DCLK1‑IN‑2 with another DCLK1 inhibitor risk significantly reduced in vivo efficacy, potentially compromising the translational relevance of their studies. The following sections provide the precise quantitative evidence that substantiates DCLK1‑IN‑2’s superior performance.

DCLK1-IN-2: Comparative Data with DCLK1 Inhibitors


In Vivo Tumor Suppression vs. DCLK1-IN-1

DCLK1-IN-2 (compound I-5) exhibits a 2.76‑fold greater in vivo antitumor efficacy than DCLK1‑IN‑1 in the SW1990 pancreatic cancer xenograft model. In a direct comparative study, DCLK1‑IN‑2 achieved a tumor growth inhibition (TGI) value of 68.6%, whereas DCLK1‑IN‑1 achieved only 24.82% TGI under the same experimental conditions [1]. This head‑to‑head comparison provides robust evidence that DCLK1‑IN‑2 is the superior tool for in vivo pancreatic cancer studies.

pancreatic cancer xenograft in vivo efficacy DCLK1

Biochemical DCLK1 Inhibition vs. DCLK1-IN-3

In biochemical kinase assays, DCLK1-IN-2 (compound I-5) inhibits DCLK1 with an IC₅₀ of 171.3 nM [1]. In comparison, DCLK1-IN-3 (a structurally distinct DCLK1 inhibitor) exhibits a reported IC₅₀ of 47 nM . While DCLK1-IN-3 appears more potent in vitro, this metric does not correlate with in vivo efficacy, as demonstrated by the superior tumor growth inhibition of DCLK1-IN-2 (68.6%) versus DCLK1-IN-1 (24.82%) despite DCLK1-IN-1’s higher biochemical potency (IC₅₀ = 57.2 nM) [1]. Therefore, selection based solely on in vitro IC₅₀ would be misleading for translational research.

kinase assay IC50 DCLK1 biochemical potency

Biochemical and Cellular Activity vs. XMD8-92

DCLK1-IN-2 (compound I-5) inhibits DCLK1 with an IC₅₀ of 171.3 nM and suppresses the proliferation of SW1990 pancreatic cancer cells with an IC₅₀ of 0.6 μM [1]. XMD8‑92, a structurally distinct DCLK1 inhibitor, exhibits a similar DCLK1 IC₅₀ of 161 nM [2]. However, DCLK1-IN-2 was specifically optimized for in vivo efficacy, achieving a tumor growth inhibition of 68.6% in SW1990 xenografts [1]. No comparable in vivo data are available for XMD8‑92 in pancreatic cancer models, making DCLK1‑IN‑2 the better‑characterized option for translational research.

DCLK1 kinase inhibitor pancreatic cancer antiproliferative

Antiproliferative Activity in SW1990 Cells vs. DCLK1-IN-1

DCLK1-IN-2 inhibits the proliferation of SW1990 pancreatic cancer cells with an IC₅₀ of 0.6 μM [1]. In contrast, DCLK1‑IN‑1 exhibits a similar antiproliferative IC₅₀ of approximately 0.5–1 μM in the same cell line (data from vendor sources). This comparable cellular potency underscores that the superior in vivo efficacy of DCLK1‑IN‑2 is not due to enhanced direct cytotoxicity but likely reflects improved pharmacokinetic properties or target engagement in the tumor microenvironment.

pancreatic cancer SW1990 antiproliferative IC50

Selectivity Profile vs. LRRK2-IN-1

LRRK2‑IN‑1, a tool compound often used to study leucine‑rich repeat kinase 2 (LRRK2), also potently inhibits DCLK1 with an IC₅₀ of 2.61 nM . This extreme potency against DCLK1 creates a significant risk of confounding off‑target effects in studies purportedly targeting LRRK2. DCLK1‑IN‑2, with its DCLK1 IC₅₀ of 171.3 nM, is >65‑fold less potent against DCLK1, reducing the likelihood of unintended DCLK1 inhibition in LRRK2‑focused research. Conversely, for experiments designed to interrogate DCLK1 biology, DCLK1‑IN‑2 is the more appropriate tool due to its intended target profile.

selectivity LRRK2 DCLK1 kinase profiling

DCLK1-IN-2: Optimal Research Applications


In Vivo Tumor Suppression in Pancreatic Xenografts

DCLK1‑IN‑2 is the preferred DCLK1 inhibitor for in vivo studies using the SW1990 pancreatic cancer xenograft model. Its tumor growth inhibition (TGI) of 68.6% [1] is nearly three‑fold higher than that of the first‑generation probe DCLK1‑IN‑1 (24.82% TGI) [1]. This makes DCLK1‑IN‑2 the most efficacious DCLK1 inhibitor reported for this model, enabling robust demonstration of antitumor activity and potentially reducing the number of animals required per experiment.

DCLK1-Mediated CSC Regulation in Pancreatic Cancer

In mechanistic studies, DCLK1‑IN‑2 was shown to decrease the expression of the CSC markers prominin‑1 (CD133) and cluster of differentiation 44 (CD44) in SW1990 cells [1]. Therefore, DCLK1‑IN‑2 is an excellent tool for dissecting the role of DCLK1 kinase activity in maintaining stemness and promoting tumor initiation in pancreatic cancer and potentially other gastrointestinal malignancies.

Proliferation and Migration Assays in SW1990 Cells

With an antiproliferative IC₅₀ of 0.6 μM against SW1990 cells [1], DCLK1‑IN‑2 is suitable for in vitro studies assessing DCLK1‑dependent proliferation, invasion, and migration. Although other inhibitors (e.g., DCLK1‑IN‑1) show comparable cellular potency, DCLK1‑IN‑2 offers the advantage of a direct bridge to in vivo studies, allowing seamless transition from cell culture to animal models.

Selective DCLK1 Kinase Profiling & Target Engagement

DCLK1‑IN‑2 inhibits DCLK1 with an IC₅₀ of 171.3 nM [1] and was rationally designed based on the DCLK1 kinase domain structure . While its selectivity panel is not fully disclosed, its structural optimization suggests a favorable selectivity profile for DCLK1 over closely related kinases. This makes DCLK1‑IN‑2 a valuable chemical probe for studies where DCLK1‑specific inhibition is required to avoid confounding off‑target effects on LRRK2 or other kinases.

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